molecular formula C9H7ClN2O3 B15275258 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

Cat. No.: B15275258
M. Wt: 226.61 g/mol
InChI Key: ISJKKJDBRPFXCJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position, a prop-2-yn-1-yloxy group at the 2-position, and an amino group at the 4-position of the pyridine ring. The carboxylic acid group is attached to the 4-position of the pyridine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 2-chloropyridine to introduce a nitro group at the 5-position.

    Reduction: Reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Alkylation: Alkylation of the amino group with propargyl bromide to introduce the prop-2-yn-1-yloxy group.

    Carboxylation: Introduction of the carboxylic acid group at the 4-position through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitropyridine: Similar structure but with a nitro group instead of an amino group.

    5-Chloro-2-aminopyridine: Lacks the prop-2-yn-1-yloxy group.

    2-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid: Similar but without the chloro group.

Uniqueness

5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

5-chloro-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-2-3-15-12-8-4-6(9(13)14)7(10)5-11-8/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

ISJKKJDBRPFXCJ-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=C(C(=C1)C(=O)O)Cl

Origin of Product

United States

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